TRAM-34

Overview

Description

Mechanism of Action

Target of Action

TRAM-34 primarily targets the intermediate-conductance, calcium-activated potassium channels (KCa3.1) . These channels play essential roles in various physiological systems, including the activation of T lymphocytes and migration of cells .

Mode of Action

This compound acts as a potent and selective blocker of KCa3.1 channels . It inhibits these channels, thereby affecting the biological roles they play in various cells .

Biochemical Pathways

This compound’s inhibition of KCa3.1 channels affects several biochemical pathways. For instance, it has been shown to inhibit several rat and human Cytochrome P450 (CYP) isoforms, which play essential roles in endogenous signaling and metabolic pathways . It also affects the NF-kappaB pathway, which is implicated in the development of hepatocellular carcinoma .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s important to note that this compound has been used extensively both in vitro and in vivo to study the biological roles of KCa3.1 channels . This suggests that it has suitable bioavailability for these applications.

Result of Action

The inhibition of KCa3.1 channels by this compound leads to various molecular and cellular effects. For example, it has been shown to reduce hepatocellular carcinoma cell proliferation without inducing apoptosis . This is due to a decreased mRNA expression of estrogen receptor alpha (ESR1) and a reduced activation of NF-kappaB .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can significantly impact its effects. Low micromolar concentrations of this compound can inhibit several rat and human CYP isoforms . Caution is suggested in the use of high concentrations of this drug as a selective kca31 channel blocker .

Biochemical Analysis

Biochemical Properties

TRAM-34 selectively blocks IKCa1 currents, with a Kd of 25 nM . It also inhibits human T84 colon epithelial cell IKCa1 currents with equivalent potency (Kd = 22 nM) . This compound inhibits human T lymphocyte IKCa1 channels, with a Kd of 20-25 nM, and is 200 to 1500 times more selective than other ion channels .

Cellular Effects

This compound has been shown to inhibit the proliferation of human endometrial cancer cells and induce cell cycle arrest at the G0/G1 phase . It also inhibits proliferation of LNCaP and PC3 prostate cancer cells and proliferation induced by epidermal growth factor (EGF) in smooth muscle A7r5 cells .

Molecular Mechanism

This compound is a highly selective blocker of the intermediate-conductance calcium-activated potassium channel (IKCa1). It blocks IKCa1 with 200- to 1,500-fold selectivity over other ion channels . This compound also inhibits cytochrome P450 (CYP) activity .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. For example, this compound has been shown to have both stimulatory and inhibitory effects on human CYP3A4 activity, depending on the substrate used .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study of rats, this compound was found to reduce intimal hyperplasia by approximately 40% after 1, 2, and 6 weeks in a rat model of balloon catheter injury .

Metabolic Pathways

This compound has been shown to inhibit several rat and human CYP isoforms, suggesting that it may be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

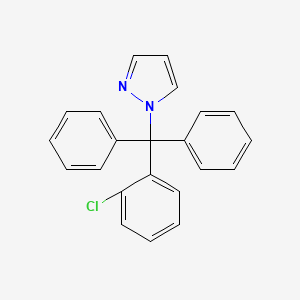

TRAM-34 is synthesized from clotrimazole by replacing the imidazole ring with a pyrazole ring. The synthetic route involves the reaction of 2-chlorobenzophenone with phenylhydrazine to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the pyrazole ring and the subsequent purification of the final product using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TRAM-34 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can occur at the phenyl rings or the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

TRAM-34 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the properties and functions of intermediate-conductance calcium-activated potassium channels.

Industry: Utilized in the development of new drugs and therapeutic agents targeting KCa3.1 channels.

Comparison with Similar Compounds

TRAM-34 is compared with other similar compounds, such as clotrimazole, senicapoc, and NS6180. These compounds also target potassium channels but differ in their selectivity and potency . For example:

Clotrimazole: Less selective and has higher hepatotoxicity compared to this compound.

Senicapoc: Another selective KCa3.1 channel blocker but with different binding properties and molecular targets.

NS6180: Similar to this compound in its mechanism of action but with distinct structural differences.

This compound’s uniqueness lies in its high selectivity for KCa3.1 channels and its reduced inhibition of cytochrome P450 activity, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

TRAM-34 is a potent and selective blocker of intermediate-conductance, calcium-activated potassium channels (IKCa3.1). This compound has gained attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its effects on ion channels, cytochrome P450 (CYP) enzymes, and its implications in various disease models.

- Chemical Name : 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole

- Molecular Formula : C22H17ClN2

- Purity : ≥99%

- Kd Value : 20 nM for KCa3.1 channels

This compound specifically inhibits IKCa3.1 channels, which are involved in various physiological processes, including smooth muscle contraction, neuronal excitability, and immune cell activation. The selectivity of this compound is notable as it exhibits 200-1500-fold selectivity over other potassium channels such as K_V, BK_Ca, and Na^+ channels .

Inhibition of Cytochrome P450 Enzymes

Recent studies have indicated that this compound can inhibit several CYP isoforms, which are crucial for drug metabolism. The compound was found to inhibit recombinant rat CYP2B1, CYP2C6, and CYP2C11, along with human CYP2B6, CYP2C19, and CYP3A4 at low micromolar concentrations (IC50 values ranging from 0.9 µM to 12.6 µM) . Notably, it did not inhibit CYP1A2 or CYP19A1 even at high concentrations (up to 80 µM), suggesting a selective profile that may reduce the risk of drug-drug interactions when used therapeutically .

Immune Modulation

This compound has been studied for its immunosuppressive effects in various models. For instance, it has shown potential in reducing T cell activation and proliferation, which may be beneficial in autoimmune diseases . In a study involving fructose-fed rats, systemic treatment with this compound prevented hypertension, indicating its role in modulating vascular responses .

Cancer Research

In glioma studies, this compound was found to inhibit the hyperinvasion of glioma cells induced by irradiation . This suggests that targeting IKCa3.1 channels may provide a novel therapeutic approach in managing tumor progression and response to treatment.

Summary of Research Findings

Properties

IUPAC Name |

1-[(2-chlorophenyl)-diphenylmethyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFUQFVFYYBHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349650 | |

| Record name | TRAM-34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289905-88-0 | |

| Record name | TRAM-34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of TRAM-34?

A1: this compound selectively inhibits the intermediate-conductance calcium-activated potassium channel KCa3.1, also known as IKCa1. [, , , , ]

Q2: How does this compound interact with the KCa3.1 channel?

A2: this compound binds to a small cavity located just below the selectivity filter of the KCa3.1 channel protein, physically obstructing the flow of potassium ions. [] This binding is facilitated by a conserved valine-alanine-valine motif within the channel's inner cavity. []

Q3: What are the downstream effects of KCa3.1 channel blockade by this compound?

A3: Blocking KCa3.1 channels with this compound influences various cellular processes, including:

- Reduced cell proliferation: this compound inhibits proliferation in various cell types, including vascular smooth muscle cells [, ], pulmonary artery smooth muscle cells [, ], human umbilical vein endothelial cells [], leukemia cells [], pancreatic cancer cells [], and hepatocellular carcinoma cells. []

- Inhibition of cell migration: Studies have shown this compound reduces migration in glioma cells [], hepatocellular carcinoma cells [], and pancreatic cancer cells. []

- Induction of apoptosis: this compound promotes apoptosis in leukemia cells [], glioma cells [, ], and hepatocellular carcinoma cells. []

- Suppression of cytokine and chemokine production: this compound can reduce the production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and chemokines CCL3 and CCL5. [, , , ]

- Modulation of cell cycle progression: this compound can induce cell cycle arrest in the G0/G1 phase in various cell types, including pulmonary artery smooth muscle cells [], leukemia cells [], and glioma cells. []

Q4: Does this compound affect other potassium channels besides KCa3.1?

A4: While this compound exhibits high selectivity for KCa3.1, studies have shown that it can inhibit other potassium channels at higher concentrations (100 μM), indicating a potential for off-target effects. []

Q5: How does the effect of this compound on lymphocytes contribute to its potential as an immunosuppressant?

A5: this compound effectively inhibits the proliferation of activated T-lymphocytes by blocking KCa3.1 channels, which are upregulated upon activation. This immunosuppressive effect has been demonstrated in vitro and in vivo, showing promise for preventing kidney allograft rejection. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H15ClN2, and its molecular weight is 318.8 g/mol.

Q7: Is spectroscopic data available for this compound?

A7: While the provided literature does not explicitly mention specific spectroscopic data for this compound, its structure has been confirmed through various analytical techniques during its development. Researchers interested in specific spectroscopic data may refer to the original publications and patents related to the synthesis and characterization of this compound.

Q8: Is there information available regarding the material compatibility, stability, catalytic properties, or computational modeling of this compound?

A8: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Further investigation into the chemical and physical properties of this compound would require consulting additional resources like chemical databases and material science literature.

Q9: How does the structure of this compound contribute to its KCa3.1 channel blocking activity?

A9: this compound's structure, a triarylmethane derivative with a (2-halogenophenyl)diphenylmethane moiety substituted by a pyrazole ring, is crucial for its selective interaction with KCa3.1. [] This specific pharmacophore differentiates it from related compounds like clotrimazole, which inhibits both KCa3.1 and cytochrome P450 enzymes. [, ] Replacing the pyrazole ring with other heterocycles or a cyano group retains KCa3.1 blocking activity while minimizing cytochrome P450 inhibition. []

Q10: What is known about the stability and formulation of this compound?

A10: this compound shows potential for oral administration but requires formulation strategies to overcome its susceptibility to hydrolysis in the digestive system. [] Enteric microencapsulation using Eudragit L 100 polymer has been explored to enhance its oral bioavailability and protect it from degradation in the stomach's acidic environment. [] This approach successfully increased oral bioavailability six-fold in rhesus macaques, although further optimization might be needed to achieve therapeutic levels. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.